molecular formula C9H9ClO B1459162 1-Chloro-3-cyclopropoxybenzene CAS No. 1243285-60-0

1-Chloro-3-cyclopropoxybenzene

Cat. No. B1459162
CAS RN: 1243285-60-0
M. Wt: 168.62 g/mol
InChI Key: HUYFZQPTQPMBPT-UHFFFAOYSA-N
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Description

1-Chloro-3-cyclopropoxybenzene, also known as 3-(cyclopropoxy) chlorobenzene, is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-cyclopropoxybenzene consists of a benzene ring with a chlorine atom and a cyclopropoxy group attached to it . The exact spatial configuration and bond lengths would require more specific experimental data or computational modeling.


Physical And Chemical Properties Analysis

1-Chloro-3-cyclopropoxybenzene is a colorless liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility would require additional data .

Scientific Research Applications

Chemical Reactivity and Applications

1-Chloro-3-cyclopropoxybenzene is a chemical compound that exhibits a range of reactivities and has diverse applications in various scientific research areas. The compound's unique structural properties enable it to undergo various chemical transformations, contributing to its utility in synthetic chemistry and material science.

  • Ring-Opening Reactions and Chlorination

    The compound is involved in ring-opening reactions, specifically in the presence of iodobenzene dichloride, leading to products bearing chlorine atoms. This reaction is notable for its versatility, accepting various donor and acceptor groups, thus broadening the scope of chemical synthesis (Garve et al., 2014).

  • Isotope Analysis and Its Impact

    Research has focused on the isotopic abundance ratios of compounds similar to 1-Chloro-3-cyclopropoxybenzene, exploring how alterations in these ratios can influence the physicochemical and thermal properties of the compound. Such studies are instrumental in understanding the compound's behavior in different environmental and experimental conditions (Trivedi et al., 2016).

  • Electrochemical Sensing

    The compound's structural analogs have been used in developing electrochemical sensors. These studies are crucial in detecting and quantifying environmental pollutants, reflecting the compound's potential in environmental monitoring and protection (Ruiz-Córdova et al., 2018).

  • Photoisomerization and Molecular Interaction

    The compound's derivatives are studied for their photoisomerization behavior, a reaction that is significant in the development of photoresponsive materials. These materials have applications in creating molecular switches and other devices that respond to light (Sakamoto et al., 2005).

Future Directions

Chlorobenzenes have received increasing attention due to their high toxicity, persistence, and bioaccumulation . Future research will likely focus on understanding their environmental behavior and developing effective remediation techniques .

properties

IUPAC Name

1-chloro-3-cyclopropyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYFZQPTQPMBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-cyclopropoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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